molecular formula C12H20Cl2N2O B2677384 4-(3-Methoxyphenyl)piperidin-4-amine dihydrochloride CAS No. 1779133-79-7

4-(3-Methoxyphenyl)piperidin-4-amine dihydrochloride

Cat. No.: B2677384
CAS No.: 1779133-79-7
M. Wt: 279.21
InChI Key: KOSYLUMABUFSIS-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2O and a molecular weight of 279.206 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 3-methoxyphenyl group and an amine group, forming a dihydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)piperidin-4-amine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with 3-Methoxyphenyl Group: The piperidine ring is then substituted with a 3-methoxyphenyl group using a suitable electrophilic aromatic substitution reaction.

    Introduction of the Amine Group: The amine group is introduced through a nucleophilic substitution reaction.

    Formation of the Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include batch and continuous flow synthesis, utilizing advanced techniques such as microwave-assisted synthesis and catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-Methoxyphenyl)piperidin-4-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and interactions due to its structural similarity to certain bioactive compounds.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)piperidin-4-amine: Similar structure but lacks the dihydrochloride salt form.

    4-(4-Methoxyphenyl)piperidin-4-amine: Similar structure with a different substitution pattern on the phenyl ring.

    4-(3-Methoxyphenyl)piperidin-4-amine hydrochloride: Similar compound with a single hydrochloride salt.

Uniqueness

4-(3-Methoxyphenyl)piperidin-4-amine dihydrochloride is unique due to its specific substitution pattern and dihydrochloride salt form, which can influence its solubility, stability, and reactivity. These properties make it particularly valuable in certain research and industrial applications.

Properties

IUPAC Name

4-(3-methoxyphenyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-15-11-4-2-3-10(9-11)12(13)5-7-14-8-6-12;;/h2-4,9,14H,5-8,13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSYLUMABUFSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCNCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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